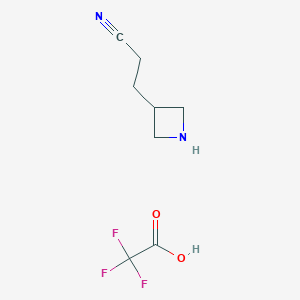
3-(Azetidin-3-yl)propanenitrile, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-yl)propanenitrile; trifluoroacetic acid is a compound that belongs to the class of azetidine derivatives. It has a molecular formula of C8H11F3N2O2 and a molecular weight of 224.2. Azetidine derivatives are known for their unique four-membered ring structure, which imparts significant strain and reactivity to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor under basic conditions to form the azetidine ring . The trifluoroacetic acid component is often introduced as a counterion to stabilize the compound and enhance its solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of trifluoroacetic acid as a stabilizing agent is crucial in maintaining the integrity of the compound during production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azetidin-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different azetidine derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in medicinal chemistry and other applications .
Applications De Recherche Scientifique
3-(Azetidin-3-yl)propanenitrile; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structural features.
Industry: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(azetidin-3-yl)propanenitrile involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoroacetic acid component may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azetidine derivatives such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid .
Uniqueness
What sets 3-(azetidin-3-yl)propanenitrile apart is its combination with trifluoroacetic acid, which enhances its stability and solubility. This unique feature makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H11F3N2O2 |
|---|---|
Poids moléculaire |
224.18 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)propanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N2.C2HF3O2/c7-3-1-2-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,1-2,4-5H2;(H,6,7) |
Clé InChI |
ZSTCUYBEHHLVAE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CCC#N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13500756.png)


![2-[1-(Methylamino)cyclopropyl]phenol](/img/structure/B13500783.png)
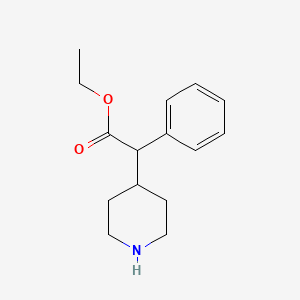
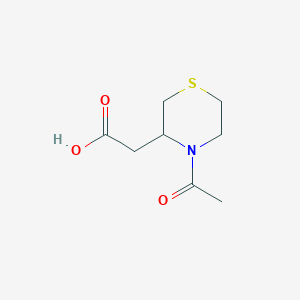
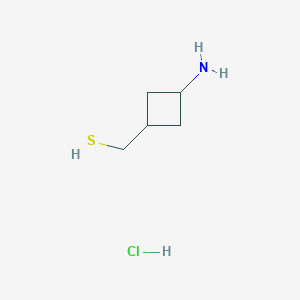

![2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid](/img/structure/B13500816.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide](/img/structure/B13500826.png)
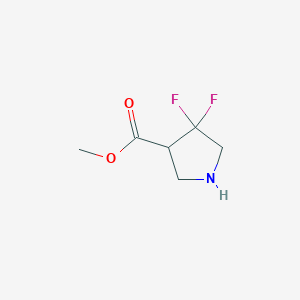
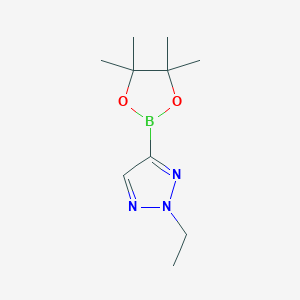
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine](/img/structure/B13500836.png)

